molecular formula C9H12F3NO2 B6236996 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one CAS No. 2613384-80-6

2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No. B6236996
CAS RN: 2613384-80-6
M. Wt: 223.2
InChI Key:
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Description

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one, commonly known as TFONE, is a novel heterocyclic compound that has recently been studied for its potential applications in various scientific fields. TFONE is a trifluorinated cyclic ether, which makes it an attractive candidate for drug synthesis, due to its ability to act as a hydrogen bond donor and acceptor. It has also been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

TFONE has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, TFONE has been studied for its potential applications in the synthesis of drugs and pharmaceuticals, due to its ability to act as a hydrogen bond donor and acceptor. It has also been studied for its potential application in the synthesis of polymers, due to its ability to form strong and stable polymers. Finally, TFONE has also been studied for its potential application in the synthesis of organic materials, due to its ability to form strong and stable organic materials.

Mechanism of Action

The exact mechanism of action of TFONE is still not fully understood. However, it is believed that TFONE acts as a hydrogen bond donor and acceptor, forming strong and stable bonds with other molecules. This allows it to interact with various biological molecules, such as proteins and enzymes, and modulate their activity. In addition, TFONE has been found to interact with various receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects
TFONE has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, it has been found to possess anti-viral properties, as well as modulate the activity of various enzymes and receptors. These effects are believed to be due to its ability to act as a hydrogen bond donor and acceptor, forming strong and stable bonds with other molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using TFONE in lab experiments is its ability to act as a hydrogen bond donor and acceptor, forming strong and stable bonds with other molecules. This allows it to interact with various biological molecules, such as proteins and enzymes, and modulate their activity. In addition, it is relatively easy to synthesize and is available in large quantities. However, the exact mechanism of action of TFONE is still not fully understood, which can make it difficult to predict the effects of its use in lab experiments.

Future Directions

The potential future directions for TFONE include further research into its anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, further research into its ability to act as a hydrogen bond donor and acceptor, as well as its ability to modulate the activity of various enzymes and receptors, could provide further insight into its potential applications. Finally, further research into the synthesis of TFONE could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

TFONE can be synthesized through a variety of methods, including the reaction of 2-azaspiro[3.5]nonan-2-one with trifluoroacetic anhydride, followed by hydrolysis. The reaction of 2-azaspiro[3.5]nonan-2-one with trifluoroacetic anhydride yields the desired compound TFONE in good yields. The reaction is carried out in an inert atmosphere and can be monitored by thin-layer chromatography. The hydrolysis of TFONE is then carried out using aqueous sodium hydroxide, which yields the desired compound in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one involves the reaction of 2-azaspiro[3.5]nonan-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base to form the intermediate 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-amine, which is then oxidized to the final product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "2-azaspiro[3.5]nonan-2-amine", "2,2,2-trifluoroacetyl chloride", "Base (e.g. triethylamine, pyridine)", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "Step 1: React 2-azaspiro[3.5]nonan-2-amine with 2,2,2-trifluoroacetyl chloride in the presence of a base (e.g. triethylamine, pyridine) to form the intermediate 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-amine.", "Step 2: Oxidize the intermediate 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-amine using an oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite) to form the final product 2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one." ] }

CAS RN

2613384-80-6

Product Name

2,2,2-trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Molecular Formula

C9H12F3NO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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